molecular formula C12H22O8 B13908472 14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid

14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid

Katalognummer: B13908472
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: PGAPDXOICFWOEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid is a compound with a complex structure that includes multiple ether linkages and a terminal carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid typically involves the use of polyethylene glycol (PEG) derivatives. One common method includes the reaction of PEG with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ether linkages in the compound can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic uses, including drug delivery systems.

    Industry: Utilized in the production of specialized polymers and materials.

Wirkmechanismus

The mechanism of action of 14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid involves its interaction with specific molecular targets. The compound’s ether linkages and carboxylic acid group allow it to participate in various biochemical pathways. It may act as a ligand for certain receptors or enzymes, influencing their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    16,16-Dimethyl-14-oxo-3,6,9,12,15-pentaoxaheptadecanoic acid: A similar compound with additional methyl groups.

    17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid: Features an azide group instead of an oxo group.

Uniqueness

14-Oxo-3,6,9,12,15-pentaoxaheptadecanoic acid is unique due to its specific arrangement of ether linkages and the presence of an oxo group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

Molekularformel

C12H22O8

Molekulargewicht

294.30 g/mol

IUPAC-Name

2-[2-[2-[2-(2-ethoxy-2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C12H22O8/c1-2-20-12(15)10-19-8-6-17-4-3-16-5-7-18-9-11(13)14/h2-10H2,1H3,(H,13,14)

InChI-Schlüssel

PGAPDXOICFWOEI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)COCCOCCOCCOCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.